N-(4-bromophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide
Description
N-(4-bromophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide (CAS: 313968-26-2, molecular formula: C₁₉H₁₄BrN₃OS, molecular weight: 412.31 g/mol) is a thienopyrazole derivative synthesized via innovative methods involving cyclization and amidation reactions . Thieno[2,3-c]pyrazoles are heterocyclic compounds known for diverse biological activities, including antioxidant, antifungal, and anti-inflammatory properties .
Properties
IUPAC Name |
N-(4-bromophenyl)-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrN3OS/c1-12-16-11-17(18(24)21-14-9-7-13(20)8-10-14)25-19(16)23(22-12)15-5-3-2-4-6-15/h2-11H,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNCVHUIRLZOVHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(S2)C(=O)NC3=CC=C(C=C3)Br)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate diketones with hydrazine derivatives . The reaction conditions often include the use of catalysts such as Amberlyst-70, which is nontoxic, thermally stable, and cost-effective .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the carboxamide group to an amine.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions . The reaction conditions vary depending on the desired transformation, often involving specific solvents and temperatures to optimize the yield and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can lead to a wide range of substituted derivatives.
Scientific Research Applications
N-(4-bromophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The biological activity of thienopyrazole derivatives is highly dependent on substituents at the phenyl ring and the carboxamide group. Key analogs include:
Key Observations :
- Electron-Withdrawing Groups : The 4-bromophenyl substituent (7b) demonstrates superior antioxidant activity (0.6% altered erythrocytes) compared to 4-chlorophenyl (7f, 3.7%) and 4-methoxyphenyl (7e, 12%) analogs. Bromine’s larger atomic radius and electronegativity may enhance binding to cellular targets .
- Electron-Donating Groups : Methoxy substituents (7e) reduce antioxidant efficacy, likely due to decreased electrophilicity and altered membrane permeability .
- Functional Group Modifications : Replacing the carboxamide with a carbohydrazide group (N'-(2-methoxybenzylidene)-...) shifts activity toward cytotoxicity, highlighting the role of functional groups in target specificity .
- Heteroatom Substitution: Replacing sulfur with selenium in the core structure (selenolo[2,3-c]pyrazole) introduces antibacterial/antifungal properties, emphasizing the impact of heteroatom identity on biological function .
Antioxidant Activity
In Clarias gariepinus exposed to 4-nonylphenol (4-NP), 7b reduced erythrocyte damage by 0.6%, outperforming analogs 7f (3.7%), 7e (12%), and 8 (28%). This suggests that bromine’s steric and electronic effects optimize radical scavenging or membrane stabilization .
Cytotoxic Activity
The carbohydrazide derivative N'-(2-methoxybenzylidene)-... exhibits potent cytotoxicity, acting as a mitotic inhibitor in leukemia models. This contrasts with the antioxidant focus of carboxamide derivatives, underscoring the importance of functional group selection .
Antibacterial/Antifungal Activity
Q & A
Basic Questions
Q. What are the key synthetic routes for N-(4-bromophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step processes, including cyclization of thiophene precursors, substitution reactions, and coupling of the bromophenyl group. Optimization includes:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity .
- Catalysts : Palladium-based catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Temperature control : Microwave-assisted synthesis improves yield and reduces side reactions in analogous pyrazole derivatives .
- Critical Parameters : Monitor reaction progress via TLC or HPLC to isolate intermediates. Purification via column chromatography ensures high purity .
Q. What analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm substituent positions and structural integrity .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., CHBrNOS, MW = 433.3 g/mol) .
- X-ray Crystallography : Resolves 3D conformation and π-π stacking interactions in related thienopyrazole derivatives .
Advanced Research Questions
Q. How do substituents on the phenyl and thienopyrazole rings influence biological activity?
- Methodological Answer : Structure-Activity Relationship (SAR) studies highlight:
- Electron-withdrawing groups (e.g., Br at 4-position): Enhance binding to hydrophobic pockets in target proteins .
- Methyl group at position 3 : Increases metabolic stability compared to bulkier substituents .
- Comparative Table :
| Substituent (Position) | Biological Activity Trend | Reference |
|---|---|---|
| Br (4-phenyl) | Improved IC in kinase assays | |
| CF (thienopyrazole) | Reduced solubility but higher potency | |
| OMe (phenyl) | Lower cytotoxicity |
Q. How can contradictory bioactivity data across studies be resolved?
- Methodological Answer :
- Assay Validation : Ensure consistency in cell lines (e.g., HeLa vs. HEK293) and assay protocols .
- Metabolic Stability Tests : Use liver microsomes to compare degradation rates, as variations may explain potency differences .
- Computational Modeling : Molecular dynamics simulations predict binding affinity variations due to solvent effects .
Q. What strategies are effective in resolving crystallographic disorder in thienopyrazole derivatives?
- Methodological Answer :
- Low-Temperature Data Collection : Reduces thermal motion artifacts (e.g., 100 K in studies of similar compounds) .
- TWINABS Software : Corrects for twinning in crystals with pseudo-symmetry .
- Hydrogen Bond Analysis : Identifies key interactions stabilizing the lattice (e.g., N–H···O in carboxamide groups) .
Methodological Challenges & Innovations
Q. How can regioselectivity challenges during thienopyrazole synthesis be addressed?
- Methodological Answer :
- Protecting Groups : Use tert-butyloxycarbonyl (Boc) to direct cyclization .
- Microwave Irradiation : Accelerates ring closure while minimizing byproducts (e.g., 10-minute reactions at 120°C) .
- DFT Calculations : Predict favored reaction pathways using Gaussian09 at the B3LYP/6-31G(d) level .
Q. What in vitro models are suitable for evaluating its anti-inflammatory potential?
- Methodological Answer :
- NF-κB Luciferase Assay : Measures inhibition of inflammatory signaling in RAW264.7 macrophages .
- Cytokine Profiling : ELISA quantifies TNF-α and IL-6 suppression .
- Dose-Response Curves : IC values compared to reference drugs (e.g., dexamethasone) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
